Total synthesis of cucurbitaxanthin A, cycloviolaxanthin and capsanthin 3,6-epoxide by applying a regioselective ring opening of tetrasubstituted epoxides†‡

Organic & Biomolecular Chemistry Pub Date: 2008-07-17 DOI: 10.1039/B807482H

Abstract

The synthesis of 3,6-epoxy carotenoids cucurbitaxanthin A 1, cycloviolaxanthin 2 and capsanthin 3,6-epoxide 3, was accomplished via the C15-3,6-epoxides 20e and 20f, prepared by the regioselective ring opening of the 3-hydroxy-5,6-epoxides 10e and 10f.

Graphical abstract: Total synthesis of cucurbitaxanthin A, cycloviolaxanthin and capsanthin 3,6-epoxide by applying a regioselective ring opening of tetrasubstituted epoxides
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